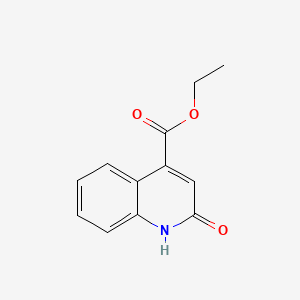

Ethyl 2-hydroxyquinoline-4-carboxylate

Description

Contextualizing the Quinoline (B57606) Scaffold in Chemical Sciences Research

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemical sciences, particularly in medicinal chemistry. rsc.org Its derivatives are found in numerous natural products and have been the foundation for the development of a wide array of synthetic compounds with diverse applications. rsc.org The presence of the nitrogen atom in the heterocyclic ring imparts unique electronic properties to the quinoline system, making it an attractive target for chemical modifications. rsc.org

The synthesis of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions, each offering a pathway to differently substituted quinoline derivatives. rsc.org This synthetic accessibility has further fueled the exploration of quinoline-based compounds in various scientific disciplines.

Research Significance of Ethyl 2-hydroxyquinoline-4-carboxylate as a Synthetic Intermediate

The significance of this compound in academic research lies primarily in its utility as a versatile synthetic intermediate. Its bifunctional nature, possessing both a reactive hydroxyl (or keto) group and an ester moiety, allows for a wide range of chemical transformations. Researchers have utilized this compound as a starting material for the synthesis of various substituted quinolines with potential biological activities.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. echochemical.com The hydroxyl group can undergo reactions such as alkylation or acylation, providing further avenues for structural diversification. These modifications are instrumental in the exploration of structure-activity relationships of novel quinoline-based compounds. Studies have shown that derivatives of this compound are precursors to compounds investigated for their potential as anticancer and antioxidant agents. researchgate.netnih.gov

The synthesis of this compound itself is a subject of academic interest, with methods like the Conrad-Limpach synthesis being prominent. This reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. nih.gov Another relevant synthetic route is the Gould-Jacobs reaction, which prepares 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. acs.org

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound is multifaceted, with several key objectives:

Exploration of its Reactivity: Researchers are actively investigating the chemical reactivity of the different functional groups present in the molecule. This includes studying its tautomeric behavior and exploring a variety of chemical transformations to generate libraries of novel quinoline derivatives. nih.gov

Synthesis of Biologically Active Molecules: A significant driving force for research in this area is the potential of this compound as a precursor for the synthesis of compounds with therapeutic potential. Academic studies often focus on designing and synthesizing derivatives with specific biological targets in mind, such as enzymes or receptors implicated in diseases like cancer. nih.gov

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers aim to establish clear structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHATVQLTWYSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203115 | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5466-27-3 | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5466-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Hydroxyquinoline 4 Carboxylate

Classical Synthetic Pathways

Traditional methods for synthesizing the quinoline (B57606) scaffold and its derivatives have been the bedrock of heterocyclic chemistry for over a century. These routes, while foundational, often require harsh conditions but are well-understood and widely practiced.

Gould-Jacobs Cyclization: Reaction Mechanism and Conditions

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikiwand.com The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step involves a nucleophilic attack by the amine nitrogen on the malonic ester derivative, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonic ester intermediate. wikipedia.orgwikiwand.com

The subsequent and defining step is a thermal cyclization. wikipedia.org This intramolecular reaction is a 6-electron cyclization process that, upon the elimination of an ethanol (B145695) molecule, forms the quinoline ring system. wikipedia.orgwikiwand.com The direct product of this cyclization is typically an ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.orgwikiwand.com It is crucial to note the regiochemistry of this reaction, which places the carboxylate group at position 3, adjacent to the hydroxyl group at position 4. This substitution pattern is inherent to the Gould-Jacobs mechanism. The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. wikipedia.org

Reaction Conditions for Gould-Jacobs Cyclization:

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Aniline, Diethyl ethoxymethylenemalonate | Formation of the initial condensation product |

| Cyclization | High temperature (often in solvents like diphenyl ether or Dowtherm A) | To induce the 6-electron cyclization and form the quinoline ring |

| Work-up | Saponification (e.g., with NaOH) followed by acidification | To hydrolyze the ester to a carboxylic acid, if desired |

While the classic Gould-Jacobs reaction yields the 3-carboxylate isomer, its principles are fundamental to quinoline synthesis. Modifications and alternative strategies are required to achieve the 2-hydroxy-4-carboxylate substitution pattern.

Oxidation-Based Routes for Carboxylic Acid Formation and Subsequent Esterification

An alternative strategy involves the formation of a quinoline-4-carboxylic acid intermediate, which is then subjected to esterification. A prominent method for creating this intermediate is the Pfitzinger reaction. wikipedia.org This reaction condenses isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The base, typically potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

Another classical route is the Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. nih.govnih.gov

Once the quinoline-4-carboxylic acid is synthesized, the final step is esterification to produce the ethyl ester. This is a standard and well-established chemical transformation. The carboxylic acid is typically heated with absolute ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov This Fischer-Speier esterification process reversibly converts the carboxylic acid into its corresponding ethyl ester.

A variation involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). nih.govijsr.net The resulting acyl chloride then reacts readily with ethanol to give the ethyl ester with high efficiency. nih.gov

Reactions of Quinoline Derivatives to Introduce Hydroxyl and Ethoxycarbonyl Groups

Synthesizing the target molecule can also be achieved by modifying a pre-existing quinoline ring. This approach relies on the strategic introduction of the hydroxyl and ethoxycarbonyl functionalities onto the quinoline core through various substitution and functional group interconversion reactions.

One common precursor is a halogenated quinoline. For instance, a quinoline derivative with a suitable leaving group, such as a chlorine atom at the 2-position, can be converted to a 2-hydroxyquinoline (B72897) (or its tautomeric 2-quinolone form) via nucleophilic substitution. Resonance structures of the quinoline ring predict that positions 2 and 4 are susceptible to nucleophilic attack. quora.com

To introduce the ethoxycarbonyl group at the C4 position, a common strategy begins with a precursor that can be converted into a carboxylic acid. For example, a methyl group at the C4 position can be oxidized to a carboxylic acid using strong oxidizing agents. This acid can then be esterified as described previously. Alternatively, direct C-H functionalization methods are emerging, although classical approaches often rely on building the ring with the desired substituents in place. The Halberkann variant of the Pfitzinger reaction, for example, utilizes N-acyl isatins with a base to directly yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Advanced and Green Synthesis Approaches

In response to the growing demand for more sustainable and efficient chemical manufacturing, advanced synthetic methodologies have been developed. These techniques aim to reduce reaction times, energy consumption, and waste generation compared to classical methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like quinolines. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. conicet.gov.arnih.gov

The synthesis of ethyl quinolon-4-one-3-carboxylates, which are isomers and tautomers of the target molecule, has been effectively achieved using microwave irradiation. conicet.gov.ar The process typically follows the Gould-Jacobs pathway, where an aniline is reacted with diethyl ethoxymethylenemalonate to form an intermediate that is then cyclized under microwave heating. conicet.gov.ar Researchers have found that this method is not only faster but can also be performed in a one-pot procedure, enhancing its efficiency. conicet.gov.ar Similarly, the Doebner reaction to produce quinoline-4-carboxylic acids has been successfully adapted to microwave conditions, using catalysts like trifluoroacetic acid in ethanol, significantly shortening the required reaction time. nih.govnih.gov Hydrolysis of quinoline esters to their corresponding carboxylic acids can also be rapidly achieved in minutes using microwave irradiation with a base. conicet.gov.ar

Comparative Data for Conventional vs. Microwave-Assisted Synthesis:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Three-component quinoline synthesis | 3 hours to overnight | 3-4 minutes | nih.gov |

| Ester Hydrolysis | Long reflux times | 15 minutes at 90-100 °C | conicet.gov.ar |

Continuous Flow Synthesis Systems for Enhanced Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, scalability, and process control. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This setup allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.net

While a specific continuous flow synthesis for ethyl 2-hydroxyquinoline-4-carboxylate is not widely documented, the synthesis of various quinoline derivatives has been successfully demonstrated using this technology. vapourtec.comrsc.org For example, the Doebner–von Miller reaction has been adapted to a flow reactor to produce 2-methylquinoline (B7769805) derivatives rapidly and in high yields. rsc.org The inherent safety of flow systems, which handle only small volumes of reactive intermediates at any given time, makes them particularly suitable for reactions that are highly exothermic or involve hazardous reagents. researchgate.net

The modular nature of flow chemistry also allows for "telescoped" syntheses, where multiple reaction steps are integrated into a single, continuous process without the need to isolate intermediates. researchgate.net This approach can be envisioned for the synthesis of the target compound, for instance, by coupling a Pfitzinger or Doebner reaction in one reactor module directly with an esterification step in a subsequent module, streamlining the entire production process. organic-chemistry.org

Catalytic Systems for Sustainable Production

The development of sustainable catalytic systems for the synthesis of quinoline derivatives, including this compound, is a key area of research aimed at improving efficiency and reducing environmental impact. nih.gov Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids. wikipedia.org Modern approaches focus on heterogeneous catalysts, which can be easily recovered and reused, and on systems that operate under milder, more environmentally friendly conditions. researchgate.netnih.gov

One promising approach involves the use of solid acid catalysts. For instance, silica (B1680970) sulfuric acid has been demonstrated as an efficient and reusable catalyst for the one-pot, three-component Doebner reaction to produce quinoline-4-carboxylic acid derivatives with good to excellent yields under mild conditions. researchgate.net Another sustainable option is the use of functionalized graphitic carbon nitride (g-C₃N₄) as a metal-free heterogeneous catalyst. Brønsted acid functionalized g-C₃N₄ has shown remarkable acceleration in quinoline formation via the Friedländer synthesis, with the added benefits of being recyclable and operating under solvent-free conditions. nih.gov

Nanocatalysts also represent a significant advancement in the sustainable production of quinolines. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄) and copper ferrite (B1171679) (CuFe₂O₄), have been employed in the synthesis of quinoline derivatives. nih.gov These catalysts offer high efficiency, short reaction times, and the distinct advantage of being easily separable from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov For example, Fe₃O₄ nanoparticles functionalized with a Brønsted acidic ionic liquid have been used for the one-pot synthesis of polysubstituted quinolines from 2-aminoaryl ketones and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov Similarly, bismuth-catalyzed methods in ethanolic media provide a greener alternative for constructing quinoline-4-carboxylate (B1235159) derivatives. researchgate.net

The table below summarizes various catalytic systems utilized in the synthesis of quinoline derivatives, highlighting their sustainable features.

| Catalyst System | Reaction Type | Key Advantages |

| Silica Sulfuric Acid | Doebner Reaction | Mild conditions, high yields, reusable catalyst. researchgate.net |

| Functionalized g-C₃N₄ | Friedländer Synthesis | Metal-free, recyclable, solvent-free conditions. nih.gov |

| Fe₃O₄-based Nanoparticles | Friedländer/One-pot | Magnetically separable, reusable, solvent-free. nih.gov |

| CuFe₂O₄ Nanoparticles | General Quinoline Synthesis | Good yields, short reaction times, water as solvent. nih.gov |

| Bismuth Catalysts | General Quinoline-4-carboxylate Synthesis | Greener approach, use of ethanol as solvent. researchgate.net |

Substrate Modifications and Reaction Optimization Studies

Influence of Substituents on Cyclization Efficiency

In reactions like the Conrad-Limpach and Combes syntheses, the cyclization step is an electrophilic aromatic substitution. researchgate.net Therefore, electron-donating groups on the aniline ring generally enhance the reaction rate by increasing the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups tend to decrease the reaction rate by deactivating the aromatic ring. researchgate.net For example, a study on the Combes reaction showed that substituents on the aniline ring influenced the reaction rates, with a negative ρ value from a Hammett plot indicating that the reaction is favored by electron-donating groups. researchgate.net

The position of the substituent on the aniline ring also plays a crucial role in regioselectivity, particularly with meta-substituted anilines, which can lead to the formation of isomeric products. nih.gov

Solvent Systems for Enhanced Intermediate Solubility

The choice of solvent is a critical parameter in the synthesis of this compound, particularly in the Conrad-Limpach and Gould-Jacobs reactions, which traditionally require high temperatures for the thermal cyclization step. wikipedia.orgnih.gov The solubility of the intermediates, such as the initially formed enamine or Schiff base, is crucial for achieving high yields.

Historically, high-boiling point, inert solvents have been favored for these reactions to achieve the necessary high temperatures (often around 250 °C) for the intramolecular cyclization. wikipedia.orgsynarchive.com Solvents such as mineral oil and diphenyl ether (or its eutectic mixture with biphenyl, known as Dowtherm A) have been widely used. nih.govorgsyn.org These solvents are effective at reaching the required temperatures, which facilitates the formation of the high-energy intermediate required for the ring-closure that breaks the aromaticity of the phenyl ring. nih.gov

A systematic study on the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative demonstrated a clear correlation between the boiling point of the solvent and the reaction yield. nih.gov The study showed that yields generally increased with higher boiling point solvents. A range of alkyl benzoates were tested, with iso-butyl benzoate (B1203000) (b.p. 244 °C) giving a significantly higher yield (66%) than methyl benzoate (b.p. 199 °C, 25% yield). nih.gov Other high-boiling solvents like 1,2,4-trichlorobenzene (B33124) (b.p. 214 °C) and 2-nitrotoluene (B74249) (b.p. 222 °C) also provided good yields and were more cost-effective alternatives to Dowtherm A. nih.gov Notably, 2,6-di-tert-butylphenol (B90309) was identified as a surprisingly effective and less expensive solvent, yielding a clean product in good yield (65%). nih.gov

In some modern approaches, solvent-free conditions have been explored, particularly in conjunction with microwave irradiation or continuous flow reactors, to create more sustainable and efficient processes. researchgate.netresearchgate.netrsc.org

The following table presents a comparison of different solvents used in the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative, illustrating the impact of the solvent's boiling point on the reaction yield.

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl Benzoate | 199 | 25 |

| Ethyl Benzoate | 212 | 41 |

| Propyl Benzoate | 231 | 55 |

| Iso-butyl Benzoate | 244 | 66 |

| 1,2,4-Trichlorobenzene | 214 | 60 |

| 2-Nitrotoluene | 222 | 62 |

| 2,6-di-tert-butylphenol | 264 | 65 |

| Dowtherm A | 257 | 64 |

Data adapted from a study on the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative. nih.gov

Comparative Analysis of Synthetic Methods: Yield and Purity Considerations

Several synthetic routes are available for the preparation of this compound and its derivatives, with the Conrad-Limpach and Gould-Jacobs reactions being the most classical. rsc.orgjptcp.com The choice of method often depends on the desired substitution pattern and the availability of starting materials. The yield and purity of the final product can vary significantly depending on the chosen method and the specific reaction conditions employed.

The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester at a lower temperature to form an enamine, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The Gould-Jacobs reaction, on the other hand, starts with the reaction of an aniline with diethyl ethoxymethylenemalonate, which also proceeds through a thermal cyclization step. rsc.orgwikipedia.org

Microwave-assisted synthesis has emerged as a powerful tool to improve the efficiency of these classical reactions. researchgate.netasianpubs.org Studies have shown that microwave irradiation can significantly reduce reaction times and, in many cases, increase the yields compared to conventional heating methods. researchgate.net For instance, a comparative study on the synthesis of 3-acetyl-4-hydroxyquinoline derivatives using the Gould-Jacobs reaction demonstrated that microwave-assisted condensation to form the key intermediate was much faster and often gave higher yields than the classical approach. researchgate.net

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is another important method for synthesizing quinoline-4-carboxylic acids. jptcp.comacs.org The yields in this reaction are highly dependent on the nature of the aniline and the catalyst used. For example, using trifluoroacetic acid (TFA) as a catalyst in the reaction of various anilines and (E)-2-oxo-4-phenylbut-3-enoate has been shown to afford good yields of the corresponding quinoline-4-carboxylic acid derivatives. researchgate.net

The purity of the final product can be affected by side reactions. For example, in the Knorr quinoline synthesis, which is a variation of the Conrad-Limpach reaction conducted at higher initial temperatures, the aniline may react with the ester group of the β-ketoester, leading to a 2-hydroxyquinoline instead of the 4-hydroxy isomer. wikipedia.org

The following table provides a comparative overview of different synthetic methods for quinoline derivatives related to this compound, highlighting the reaction conditions and reported yields.

| Synthetic Method | Key Reactants | Conditions | Product Type | Reported Yield (%) |

| Conrad-Limpach | Aniline, Diethyl acetonedicarboxylate | 1. Reflux in Ethanol; 2. 1,2-Dichlorobenzene, Microwave | Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Not specified |

| Gould-Jacobs (Classical) | Aryl amines, Ethyl acetoacetate | Reflux | 3-Acetyl-4-hydroxyquinolines | 65-80 |

| Gould-Jacobs (Microwave) | Aryl amines, Ethyl acetoacetate | Microwave, Solvent-free | 3-Acetyl-4-hydroxyquinolines | 70-92 |

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN | 2-Phenylquinoline-4-carboxylic acid | Moderate |

| Pfitzinger Reaction | Isatin, Phenylacetic acid | Fusion, NaOAc | 2-Hydroxy-3-phenylquinoline-4-carboxylic acid | Not specified |

Yields are indicative and can vary based on specific substrates and reaction optimization. acs.orgresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Studies of Ethyl 2 Hydroxyquinoline 4 Carboxylate

Derivatization Reactions at the Quinoline (B57606) Nucleus

The quinoline core of ethyl 2-hydroxyquinoline-4-carboxylate presents opportunities for a range of derivatization reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of various functionalities onto the aromatic ring system.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the quinoline ring system makes it susceptible to electrophilic aromatic substitution reactions. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is directed by the existing substituents on the ring. For instance, nitration of pyrano[3,2-c]quinoline-2,5-dione derivatives, which share a similar quinoline core, has been demonstrated. researchgate.net This suggests that this compound could likely undergo similar electrophilic substitution reactions, such as nitration or halogenation, on the benzene (B151609) portion of the quinoline ring. The precise location of the substitution would be influenced by the directing effects of the hydroxyl and ester groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline nucleus of this compound are also a key area of study. These reactions involve the replacement of a leaving group on the quinoline ring by a nucleophile. A notable example is the conversion of 4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5-dione to its 4-chloro derivative, which subsequently undergoes nucleophilic substitution with various nucleophiles like sodium azide, amines, thiophenol, and malononitrile. researchgate.net This indicates that if a suitable leaving group, such as a halogen, were introduced at a reactive position on the quinoline ring of this compound, it could serve as a precursor for a wide array of derivatives through nucleophilic substitution.

Modifications at the Ester and Hydroxyl Groups

The ester and hydroxyl functional groups attached to the quinoline scaffold of this compound offer additional sites for chemical modification, further expanding its synthetic utility.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the 2-position of the quinoline ring can potentially undergo oxidation. libretexts.org The oxidation of a secondary alcohol, which is structurally analogous to the hydroxyl group in the tautomeric form of this compound, typically yields a ketone. libretexts.org Common oxidizing agents for this transformation include chromic acid (H2CrO4), prepared from chromium trioxide (CrO3) and aqueous sulfuric acid, and Dess-Martin periodinane (DMP). libretexts.org The application of such reagents to this compound would be expected to convert the 2-hydroxyquinoline (B72897) moiety into a 2-quinolone structure, which is a key feature of this compound's tautomerism. nih.gov

Reduction Reactions of the Carbonyl Group

The ester group in this compound contains a carbonyl group that is susceptible to reduction. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. libretexts.org In the case of this compound, this would result in the conversion of the ethoxycarbonyl group at the 4-position to a hydroxymethyl group. It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce esters. libretexts.orgyoutube.com The reduction of the ester can also be part of a more extensive reduction of the entire molecule, depending on the reaction conditions and the reducing agent used. youtube.com

Ester Hydrolysis and Subsequent Derivatizations

The ester group of this compound can be hydrolyzed under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid, 2-hydroxyquinoline-4-carboxylic acid, and ethanol (B145695). libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The primary reactive centers for functional group interconversions are the hydroxyl group at the C2-position, the ethyl ester at the C4-position, and the quinoline ring itself. These transformations are pivotal for exploring the structure-activity relationships of quinoline-based compounds in various applications.

One of the most common transformations involves the conversion of the 2-hydroxyl group into a 2-chloro group. This is typically achieved by treating the parent compound with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This conversion is a critical step in the synthesis of many biologically active quinoline derivatives, as the resulting 2-chloroquinoline is a versatile intermediate for further nucleophilic substitution reactions. researchgate.netresearchgate.net

The ethyl ester at the C4-position can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction can be carried out under acidic or basic conditions. chemguide.co.uk For instance, alkaline hydrolysis with sodium hydroxide solution is an effective method, leading to the formation of the sodium salt of the carboxylic acid, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk This carboxylic acid derivative serves as a precursor for the synthesis of amides and other related compounds. nih.gov The direct conversion to amides can also be achieved, often by using activating agents to facilitate the reaction between the carboxylic acid (or ester) and an amine. nih.govyoutube.comorganic-chemistry.orglibretexts.org

Furthermore, the quinoline ring system can be reduced to afford 1,2,3,4-tetrahydroquinoline derivatives. researchgate.net This transformation alters the planarity and electronic properties of the molecule, which can significantly impact its biological activity. Catalytic hydrogenation or the use of reducing agents like hydrosilanes can accomplish this reduction. researchgate.net

These functional group interconversions are instrumental in the diversification of the this compound scaffold, allowing for the systematic modification of its physicochemical properties and the exploration of its potential in various scientific fields.

Detailed Research Findings on Functional Group Interconversions

The following tables summarize key functional group interconversions performed on this compound and related quinoline structures, highlighting the reagents, conditions, and resulting products.

Table 1: Conversion of Hydroxyl Group to Chloro Group

| Starting Material | Reagent | Product | Reference |

| 4-Hydroxyquinoline (B1666331) derivative | Phosphorus oxychloride (POCl₃) | 4-Chloroquinoline derivative | researchgate.net |

| 2-Hydroxyquinoline derivative | Phosphorus oxychloride (POCl₃) | 2-Chloroquinoline derivative | researchgate.net |

Table 2: Interconversions of the Ester and Carboxylic Acid Group

| Starting Material | Transformation | Reagents/Conditions | Product | Reference |

| Ethyl ester derivative | Alkaline Hydrolysis | Sodium hydroxide (NaOH), Heat | Carboxylate salt (then acid) | chemguide.co.uk |

| 2-Hydroxy-4-halomethylquinoline | Oxidation | Alkaline hydrogen peroxide | 2-Hydroxyquinoline-4-carboxylic acid | google.com |

| Carboxylic acid | Amide Formation | Amine, Activating agent (e.g., DCC, TiCl₄) | Amide | nih.govlibretexts.org |

| 6-Trifluoromethoxy derivative of ethyl ester | Reaction with hydroxylamine | Hydroxylamine | N-hydroxyacetamide derivative | nih.gov |

Table 3: Reduction of the Quinoline Ring

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| Quinoline derivative | Hydrosilane/Ethanol, Au/TiO₂ catalyst | Heat (70 °C) | 1,2,3,4-Tetrahydroquinoline derivative | researchgate.net |

Derivatives of Ethyl 2 Hydroxyquinoline 4 Carboxylate: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Bioactive Derivatives

The design of new bioactive molecules based on the Ethyl 2-hydroxyquinoline-4-carboxylate scaffold is often guided by the principle of molecular hybridization. This approach involves the combination of the quinoline (B57606) core with other pharmacologically active heterocyclic moieties, such as triazoles and benzimidazoles, to create hybrid molecules with potentially enhanced or novel biological activities. The rationale behind this strategy is that the resulting hybrids may interact with multiple biological targets or exhibit a synergistic effect, leading to improved efficacy.

Key design considerations include the selection of appropriate linkers to connect the heterocyclic systems and the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds. The inherent properties of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and its metabolic stability, make it an attractive component in drug design nih.gov. Similarly, the benzimidazole (B57391) nucleus is a well-established pharmacophore present in numerous clinically used drugs.

Synthesis of Diverse Heterocyclic Hybrid Systems

The versatile reactivity of this compound allows for its derivatization into a variety of complex heterocyclic systems.

Bis-1,2,3-Triazole Derivatives

A series of novel bis-1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate have been synthesized, demonstrating the utility of "click chemistry" in generating molecular diversity. The synthetic approach commences with the propargylation of 2-hydroxyquinoline-4-carboxylic acid to yield a di-alkyne intermediate. This intermediate then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various substituted azides to afford the target bis-1,2,3-triazole derivatives nih.govniscpr.res.in. This method is highly efficient and allows for the introduction of a wide range of substituents on the triazole rings, facilitating the exploration of structure-activity relationships nih.gov. These derivatives have been evaluated for their antimicrobial activities niscpr.res.in.

Other Triazole Derivatives

Beyond the bis-triazole systems, other quinoline-triazole hybrids have been synthesized. These often involve the initial conversion of the ethyl carboxylate group to a hydrazide, which can then be cyclized with various reagents to form 1,2,4-triazole rings. For instance, quinoline hydrazides can be reacted with isothiocyanate derivatives to yield thiosemicarbazides, which upon treatment with a base, cyclize to form 3-mercapto-1,2,4-triazole-quinoline hybrids. Further modifications can be made at the thiol group to introduce additional diversity nih.gov. The synthesis of 2-alkyl triazole-3-alkyl substituted quinoline derivatives has also been reported through a multi-step pathway involving the formation of Schiff's bases and subsequent cyclization nih.gov.

Benzimidazolyl Hybrid Systems

The synthesis of benzimidazolyl hybrid systems linked to a quinoline core has been achieved through several synthetic routes. One common strategy involves the condensation of a quinoline derivative bearing a carboxylic acid or aldehyde function with o-phenylenediamine derivatives. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline-4-carboxylic acid has been synthesized, highlighting the direct linkage of the two heterocyclic systems nih.gov. Another approach involves the synthesis of benzimidazole-thioquinoline derivatives, where the benzimidazole moiety is linked to the quinoline ring through a thioether bridge. These compounds have been synthesized and evaluated for their α-glucosidase inhibitory activities mdpi.com.

Structural Modifications and Their Impact on Biological Profiles

The biological activity of these hybrid molecules can be significantly influenced by the nature and position of substituents on both the quinoline and the attached heterocyclic rings.

Substituent Effects: Halogens, Alkyl, and Aromatic Groups

Systematic variation of substituents allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for optimal biological activity.

Halogens: The introduction of halogen atoms can significantly impact the lipophilicity and electronic properties of the molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles. In a series of benzimidazole-thioquinoline derivatives, the presence of a 4-bromobenzyl substituent on the benzimidazole ring resulted in the most potent α-glucosidase inhibitory activity mdpi.com. This suggests that the position and nature of the halogen on the aromatic ring are critical for activity. For other quinoline derivatives, it has been observed that halogen substitution can enhance antimicrobial activity, with the position of the halogen being a key determinant of potency.

Alkyl Groups: The size, shape, and lipophilicity of alkyl substituents can affect the binding of the molecule to its biological target. In a study of 2-alkyl triazole-3-alkyl substituted quinoline derivatives, variations in the alkyl groups were explored to assess their impact on cytotoxic activity against various cancer cell lines nih.gov. For some 1,2,4-triazole-3-carboxamide derivatives, it was found that n-decyloxymethyl derivatives exhibited significant antiproliferative effects against leukemia cells, highlighting the importance of the alkyl chain length.

Below is a table summarizing the types of derivatives and the observed impact of substituents on their biological activity.

| Derivative Class | Substituent Type | Impact on Biological Activity | Reference |

| Benzimidazole-thioquinolines | Halogen (4-bromobenzyl) | Potent α-glucosidase inhibition | mdpi.com |

| 2-Alkyl triazole-3-alkyl quinolines | Alkyl groups | Modulated cytotoxic activity | nih.gov |

| 1,2,4-Triazole-3-carboxamides | Alkyl (n-decyloxymethyl) | Significant antiproliferative effects | |

| Quinazoline-triazole hybrids | Aromatic groups | Influenced enzyme inhibitory activity | |

| General quinoline derivatives | Halogens | Enhanced antimicrobial activity |

Positional Isomers and Their Research Implications

The biological activity of quinoline derivatives is significantly influenced by the substitution pattern on the quinoline ring. In the case of this compound, the positions of the hydroxyl and carboxylate groups are critical determinants of their chemical reactivity and biological function. Positional isomers, such as those with the hydroxyl group at the 3- or 4-position, have been synthesized and evaluated to understand their structure-activity relationships.

A study focusing on the synthesis of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives highlighted the importance of substituent placement on their antioxidant properties. researchgate.net The synthesis of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and 3-aryl-2-hydroxyquinoline-4-carboxylic acids was achieved through reactions like the Pfitzinger reaction, which involves the condensation of isatins with α-hydroxyketones. researchgate.net These core structures were then further modified to produce various ester and benzimidazole derivatives. researchgate.net

The research implications of these positional isomers are primarily linked to their potential as therapeutic agents. For instance, the antioxidant activity of these compounds was evaluated using the ABTS assay method. researchgate.net This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The results from these studies provide valuable insights into how the positioning of the hydroxyl and other functional groups on the quinoline ring affects their antioxidant capacity. This information is crucial for the rational design of novel antioxidants.

The following table summarizes the synthesis and antioxidant activity of some positional isomers and their derivatives:

| Compound ID | Structure | Synthetic Method | Antioxidant Activity (ABTS Assay) |

| 12a-d | 2-aryl-3-hydroxyquinoline-4-carboxylic acids | Pfitzinger reaction | Mild to moderate |

| 17a,b | 3-aryl-2-hydroxyquinoline-4-carboxylic acids | Reaction of isatin (B1672199) with phenylacetic acid | Mild to moderate |

| 14, 21a,b | Benzimidazole derivatives | Condensation with o-phenylenediamine | Good |

The data suggests that while the core hydroxyquinoline-4-carboxylic acid structures exhibit some antioxidant potential, derivatization, particularly with a benzimidazole moiety, can significantly enhance this activity. researchgate.net This highlights the research direction of creating hybrid molecules to improve biological efficacy.

Investigation of Biological Activities in Research Models Excluding Clinical Human Data

Anticancer Research

Cytotoxic Effects on Cancer Cell Lines: In Vitro Investigations

The quinoline (B57606) nucleus is a key feature in numerous anticancer agents, and derivatives of Ethyl 2-hydroxyquinoline-4-carboxylate have been evaluated for their potential to inhibit the growth of various cancer cells. Research has focused on elucidating the cytotoxic profile of these compounds against a range of human cancer cell lines.

Studies on 4-hydroxyquinoline (B1666331) (4HQ) derivatives have demonstrated notable cytotoxic activity. For instance, derivatives of 2-(4-hydroxyquinolin-2-yl) acetates were assessed for their effects on doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines. nih.gov The primary goal of this research was to develop anticancer agents with selective toxicity against tumor cells, thereby minimizing harm to normal, healthy cells. nih.gov This selective action is a critical objective in cancer chemotherapy to reduce patient side effects.

Further investigations into related quinoline structures have shown a broad spectrum of activity. For example, isoquinolinequinone-amino acid derivatives have been tested against human gastric adenocarcinoma (AGS), human lung cancer (SK-MES-1), and human bladder carcinoma (J82) cell lines, with some compounds showing moderate to high cytotoxicity with IC₅₀ values ranging from 0.58 to 15.43 μM. nih.gov The search for selective compounds revealed that some derivatives exhibited a high selective index (>2), indicating a more targeted effect on cancer cells compared to normal fibroblasts. nih.gov Other research has highlighted the selective cytotoxic effects of related compounds on melanoma (VMM917) and cervical cancer (HeLa) cells when compared to normal fibroblast (BJ) cells. ksu.edu.tr

| Cell Line | Cancer Type | Compound Class | Observed Activity | Reference |

| Colo 205 | Colon Adenocarcinoma | 4-Hydroxyquinoline derivatives | Cytotoxic | nih.gov |

| Colo 320 | Colon Adenocarcinoma (Doxorubicin-resistant) | 4-Hydroxyquinoline derivatives | Cytotoxic, Selective Toxicity | nih.gov |

| AGS | Gastric Adenocarcinoma | Isoquinolinequinone-amino acid derivatives | IC₅₀ values from 0.58 to >100 μM | nih.gov |

| SK-MES-1 | Lung Cancer | Isoquinolinequinone-amino acid derivatives | IC₅₀ values from 0.81 to >100 μM | nih.gov |

| J82 | Bladder Carcinoma | Isoquinolinequinone-amino acid derivatives | IC₅₀ values from 1.22 to >100 μM | nih.gov |

| VMM917 | Melanoma | Ethyl Pyruvate | 10.1-fold selective cytotoxicity vs normal cells | ksu.edu.tr |

| HeLa | Cervical Cancer | Ethyl Pyruvate | 3.04-fold selective cytotoxicity vs normal cells | ksu.edu.tr |

| MCF-7 | Breast Cancer | Quinoline derivatives | Significant growth inhibition | nih.gov |

Mechanistic Insights: DNA Intercalation and Enzyme Inhibition

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms of action of quinoline derivatives. Two prominent mechanisms that have emerged are the ability of these compounds to intercalate with DNA and to inhibit key enzymes involved in cell growth and proliferation.

Some quinoline-based compounds are understood to exert their biological effects by inserting themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

Beyond DNA interaction, enzyme inhibition is a major mechanism for this class of compounds. Studies have identified several enzymes that are targeted by quinoline derivatives. For example, certain 4-hydroxyquinoline-3-carboxylic acids have been found to be potent inhibitors of dehydrogenase enzymes, with a particular specificity for mitochondrial malate (B86768) dehydrogenase. nih.gov This inhibition of respiratory enzymes disrupts cellular energy production. Other research has shown that related compounds can inhibit enzymes like 2-oxoglutarate-dependent oxygenases, which are involved in metabolic and epigenetic regulation. The ability to chelate metal ions is also believed to contribute to their biological activity.

| Target Enzyme | Compound Class | Effect | Reference |

| Dehydrogenase Enzymes (e.g., malate dehydrogenase) | 4-hydroxyquinoline-3-carboxylic acids | Inhibition | nih.gov |

| 2-oxoglutarate-dependent oxygenases | Ethyl 4-hydroxyquinoline-2-carboxylate | Inhibition |

Antimalarial Research

The quinoline core is famously associated with antimalarial drugs like chloroquine. Consequently, significant research has been dedicated to synthesizing and evaluating new quinoline derivatives, including those related to this compound, for their activity against the malaria parasite, Plasmodium falciparum.

Anti-plasmodial Activity: In Vitro Against Plasmodium falciparum

Derivatives of 2-hydroxyquinoline-4-carboxylic acid have served as starting materials for the synthesis of novel antimalarial agents. acs.org A series of quinoline-4-carboxamides, identified from a phenotypic screen, demonstrated good in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. acs.org The initial screening hit showed an EC₅₀ of 120 nM, which spurred further optimization to develop molecules with even greater potency. acs.org

Subsequent research on other 4-aminoquinoline (B48711) derivatives has confirmed their potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scienceopen.comnih.gov For example, the synthetic bisquinoline drug piperaquine (B10710) was highly active against clinical isolates in Cameroon, with a geometric mean IC₅₀ of 38.9 nmol/liter. nih.gov This demonstrates that the quinoline scaffold remains a viable basis for developing new drugs to combat resistant malaria. scienceopen.com

| Compound Class | P. falciparum Strain | In Vitro Activity (IC₅₀/EC₅₀) | Reference |

| Quinoline-4-carboxamide (Hit 1) | 3D7 (sensitive) | EC₅₀ = 120 nM | acs.org |

| Monoquinoline (MAQ) | W2 (resistant) | IC₅₀ = 39.5 nM | scienceopen.com |

| Bisquinoline (BAQ) | W2 (resistant) | IC₅₀ = 31.7 nM | scienceopen.com |

| Piperaquine | Clinical Isolates (sensitive & resistant) | Geometric Mean IC₅₀ = 38.9 nM | nih.gov |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | W2 (resistant) | IC₅₀ = 1.4 µM | nih.gov |

Target Identification and Interaction Studies (e.g., bc1 protein complex)

Identifying the specific molecular targets of these antimalarial compounds is crucial for understanding their mechanism of action and for overcoming drug resistance. The mitochondrial cytochrome bc1 complex (also known as Complex III) is a well-validated target for antimalarial drugs. nih.gov This enzyme complex is essential for the parasite's electron transport chain and energy production. nih.gov Structural studies have shown that various inhibitors can bind to the Q_o_ (ubiquinol oxidation) site of the complex, inducing significant conformational changes in the Rieske iron-sulfur protein (ISP) subunit, which disrupts the enzyme's function. nih.gov

In addition to the bc1 complex, other targets have been identified. A novel mechanism of action was discovered for a potent quinoline-4-carboxamide derivative, which was found to inhibit the parasite's translation elongation factor 2 (PfEF2). acs.org This enzyme is essential for protein synthesis, and its inhibition leads to parasite death. acs.org Another established mechanism for 4-aminoquinolines is the inhibition of hemozoin formation, a process vital for the parasite to detoxify heme released from hemoglobin digestion. scienceopen.com

Antioxidant Activity Research

Oxidative stress is implicated in numerous diseases, leading researchers to investigate the antioxidant potential of various synthetic compounds. Derivatives of 2-hydroxyquinoline-4-carboxylic acid have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.net

In one study, a series of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives were tested for their antioxidant capacity using the ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net Certain derivatives that incorporated a benzimidazole (B57391) moiety showed good antioxidant activity. researchgate.net Another study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate quinoline-hydrazone derivatives, with one compound showing an IC₅₀ value of 843.52 ppm. nih.gov However, other research has found that some quinoline-carboxylic acids lack significant DPPH radical scavenging capacity when compared to standards like ascorbic acid. nih.gov

Interestingly, the biological context can influence activity, with some 4-hydroxyquinoline derivatives showing a pro-oxidant effect under specific conditions. nih.gov For example, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate was found to act as a pro-oxidant when packaged in a dipalmitoyl phosphatidylcholine (DPPC) vesicle, demonstrating that the local environment can alter the compound's chemical behavior. nih.gov

| Assay | Compound Class | Result | Reference |

| ABTS | 2-hydroxyquinoline-4-carboxylic acid derivatives with benzimidazole | Good antioxidant activity | researchgate.net |

| DPPH | Quinoline-hydrazone derivative | IC₅₀ = 843.52 ppm (weak) | nih.gov |

| DPPH | Quinoline-4-carboxylic acid | Lacked scavenging capacity | nih.gov |

| AAPH-induced hemolysis | Ethyl 7-X-4-hydroxyquinoline-3-carboxylate | Pro-oxidant in DPPC vesicles | nih.gov |

Anti-inflammatory Activity Research

Inflammation is a key pathological process in many chronic diseases. The anti-inflammatory potential of quinoline derivatives has been an active area of investigation. Research has shown that certain quinoline-related carboxylic acids exhibit significant anti-inflammatory properties. nih.gov

In studies using lipopolysaccharide (LPS) to induce inflammation in RAW264.7 mouse macrophage cells, quinoline-3-carboxylic and quinoline-4-carboxylic acids demonstrated impressive anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This activity was observed without causing cytotoxicity to the inflamed macrophage cells. nih.gov The mechanism for some NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. Related studies on other heterocyclic compounds have quantified their inhibitory potential against COX-1, COX-2, and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. mdpi.com

This body of preclinical evidence underscores the potential of the this compound scaffold as a source for developing new therapeutic agents.

Computational and Theoretical Investigations of Ethyl 2 Hydroxyquinoline 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.govresearchgate.net These calculations help in understanding the kinetic and thermodynamic stability, molecular interactions, and optical and electronic properties of compounds like Ethyl 2-hydroxyquinoline-4-carboxylate. nih.govnih.gov

Quantum chemical calculations, often performed using DFT at levels like B3LYP/6-311G(d,p), are employed to determine key electronic and structural parameters. researchgate.net These parameters are crucial for predicting the reactivity and stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Below is a table of representative calculated electronic parameters for quinoline (B57606) derivatives, providing an insight into the expected values for this compound.

| Parameter | Description | Typical Calculated Value/Formula | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | Highest Occupied Molecular Orbital Energy; related to electron-donating ability. | - | researchgate.net |

| LUMO Energy (ELUMO) | Lowest Unoccupied Molecular Orbital Energy; related to electron-accepting ability. | - | researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. | A lower gap often corresponds to higher bioactivity. | researchgate.netnih.gov |

| Electronegativity (χ) | Tendency to attract electrons. | χ = - (EHOMO + ELUMO) / 2 | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 | researchgate.net |

| Chemical Softness (S) | Reciprocal of hardness; indicates polarizability. | S = 1 / η | researchgate.net |

| Dipole Moment (μ) | Measure of the net molecular polarity. | - | ijastems.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. ijastems.orgresearchgate.net This analysis provides detailed information about the interactions between filled (donor) and vacant (acceptor) orbitals and their contribution to the stability of the system. ijastems.org For quinoline derivatives, NBO analysis reveals significant electron delocalization within the fused ring system and between the quinoline core and its substituents.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other species.

In this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on areas that can accept electron density. The HOMO-LUMO energy gap is a critical parameter in FMO theory; a smaller gap facilitates electronic transitions and suggests higher chemical reactivity. nih.govwuxiapptec.com This principle is used to explain the relative bioactivities of medicinal compounds. researchgate.net The distribution of these frontier orbitals provides a map of the molecule's reactive sites. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is instrumental in drug discovery for predicting ligand-target interactions and estimating the binding affinity of a compound.

Molecular docking simulations have been performed on quinoline derivatives to identify potential biological targets and elucidate the nature of their interactions. For compounds structurally related to this compound, docking studies have predicted interactions with various enzymes and receptors. For instance, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as potential inhibitors of DNA gyrase and Hepatitis B Virus (HBV) replication. nih.gov

The interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.goviucr.org In the case of this compound, the hydroxyl group and the carbonyl groups of the ester and quinolone moieties are potential hydrogen bond donors and acceptors. The quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. For example, in a study of related quinoline derivatives, docking revealed high affinity towards bacterial targets like Staphylococcus aureus DNA Gyrase. iucr.org

Molecular docking not only predicts the binding pose but also provides a quantitative estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy indicates a more stable ligand-receptor complex and, therefore, a higher predicted affinity.

Studies on similar quinoline carboxylates have shown that specific structural features are crucial for high binding affinity. For instance, the presence and position of substituents on the quinoline ring can significantly influence how the ligand fits into the binding pocket of a target protein. nih.gov In one study, a quinoline-based compound showed a predicted binding energy of -8.30 kcal/mol against the InhA enzyme from Mycobacterium tuberculosis. nih.gov Another study on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase as a potential high-affinity target, with docking scores indicating strong binding. nih.gov These findings suggest that this compound could also exhibit significant binding affinities for specific biological targets, providing a structural basis for its potential pharmacological activity.

Tautomerism Studies

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a key characteristic of this compound. The most significant form of tautomerism in this compound is keto-enol tautomerism.

Keto-Enol Tautomerism and Energetic Preference

This compound can exist in two primary tautomeric forms: the enol form (2-hydroxyquinoline) and the keto form (2-quinolone or 2-oxo-1,2-dihydroquinoline). Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the energetic preference between these two forms.

Theoretical calculations consistently indicate that the keto tautomer, formally named Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902), is the more stable and predominant form in both the solid state and non-aqueous solutions. researchgate.net This preference is a general characteristic of the 2-hydroxyquinoline (B72897) scaffold. The increased stability of the keto form is largely attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) present in the enol form. libretexts.org The energy difference favoring the keto tautomer is typically in the range of 45–60 kJ/mol for simple carbonyl compounds. libretexts.org

While the keto form is generally more stable, the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the quinoline ring. researchgate.net However, for this compound, the equilibrium lies significantly towards the keto isomer under most conditions.

Table 1: Energetic Preference of Tautomers in Related Quinolone Derivatives

| Compound | Favored Tautomer | Energy Difference (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 4-Methyl-2-hydroxyquinoline | Keto (4-Methylquinolin-2-one) | High energy difference (specific value not stated) | DFT (B3LYP, ωB97XD, mPW1PW91) | researchgate.net |

| 2-Quinolone | Keto | Predominant form | Spectroscopic and Computational | researchgate.net |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | Enol (Hydroxyquinoline) | 38 | DFT (B3LYP/6-311++G(d,p)) | nih.gov |

| General Carbonyls | Keto | ~45-60 | General Principle | libretexts.org |

Impact of Tautomerism on Pharmacological Profiles

The specific tautomeric form of a molecule can have a profound impact on its pharmacological activity, as the shape and electronic properties of each tautomer determine how it interacts with biological targets like enzymes and receptors. For quinolone derivatives, the keto-enol tautomeric equilibrium is of paramount importance for their biological function. helsinki.fi

In the context of antimalarial drug development, preserving the keto structure of quinolones is considered crucial. nih.gov Docking studies have shown that the 4-oxo and N-H groups of the quinolone core (the keto form) are key for interacting with the Qo site of the cytochrome bc1 complex in Plasmodium falciparum. nih.gov This suggests that the keto tautomer of this compound would be the more biologically active form against this particular target. The stabilization of the keto form ensures the correct geometry and hydrogen bonding capacity for effective binding.

Furthermore, quinoline and quinolone derivatives are widely investigated for their anticancer properties. nih.gov The ability of these compounds to act as kinase inhibitors is often dependent on the specific three-dimensional structure and hydrogen bonding patterns, which differ between tautomers. The planarity and the arrangement of hydrogen bond donors and acceptors in the keto form can be critical for fitting into the active site of target proteins.

The tautomerism also influences the photophysical properties of quinolones, such as their fluorescence. nih.gov The protonation state and the tautomeric equilibrium can be altered in different pH environments, leading to changes in luminescence. This property is relevant for the development of quinolone-based fluorescent probes and sensors for biological imaging and diagnostics.

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry provides powerful tools to predict the Nonlinear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to estimate molecular hyperpolarizabilities, which are indicators of a material's NLO response.

The NLO response in quinoline derivatives often arises from intramolecular charge transfer between electron-donating and electron-accepting groups within the π-conjugated system. In this compound, the quinolone ring system acts as a good π-conjugated bridge. The presence of the carboxylate group can influence the electronic distribution and enhance the NLO properties. Theoretical predictions for related compounds suggest that quinoline derivatives can exhibit a significant NLO response, making them promising candidates for the development of new NLO materials. nottingham.ac.uk

Table 2: Predicted Nonlinear Optical Properties of a Related Quinoline Derivative

| Compound | Property | Predicted Value | Computational Method | Reference |

|---|---|---|---|---|

| 4-(quinolin-2-ylmethylene)aminophenol | First Hyperpolarizability (β) | Good nonlinear optical response (specific value dependent on calculation method) | PCM/DFT/CAM-B3LYP/6-311++G(d,p) | nottingham.ac.uk |

Applications in Advanced Materials and Agrochemical Research

Development of Novel Materials with Enhanced Properties

The quinolone scaffold, of which Ethyl 2-hydroxyquinoline-4-carboxylate is a member, is recognized for its potential in materials science. Derivatives of this chemical family are explored for their optical and thermal properties. While direct studies on the use of this compound as a monomer or additive in polymer synthesis are not extensively documented, the general class of quinolones has been investigated for creating materials with enhanced characteristics.

Research into related quinoline (B57606) compounds suggests that the incorporation of the quinoline moiety can impart desirable properties to polymers, such as increased thermal stability and specific optical behaviors like fluorescence or UV absorption. For instance, the broader class of 4-hydroxyquinolin-2-ones has been noted for potential applications as antioxidants, antidegradants, and UV absorbers in both natural and synthetic materials. These properties are valuable in preventing material degradation from exposure to light and heat. The general reactivity of the quinolone ring system allows for its incorporation into larger polymer chains, although specific examples directly involving this compound are not prominent in the literature.

Intermediates for Agrochemical Development (e.g., Fungicides, Herbicides)

The quinoline core is a prevalent feature in many biologically active compounds, including those developed for agricultural use. Patents and studies on related quinoline derivatives indicate their role as crucial intermediates in the synthesis of agrochemicals such as fungicides and herbicides. For example, 2,4-dihydroxyquinoline derivatives are mentioned as useful intermediates for the preparation of agricultural chemicals. ebi.ac.uk

The structural components of this compound, including the quinolone ring and the carboxylate group, provide reactive sites for further chemical modification. These modifications can lead to the synthesis of more complex molecules with desired biocidal activities. The development of novel fungicides and herbicides often relies on the derivatization of such heterocyclic scaffolds. While the direct conversion of this compound into specific commercialized agrochemicals is not explicitly detailed in available research, its parent compound, 2-hydroxyquinoline-4-carboxylic acid, is noted as an intermediate in the synthesis of herbicides and fungicides. This suggests a potential, albeit underexplored, role for its ethyl ester derivative in similar synthetic pathways.

Q & A

What are the established synthetic routes for Ethyl 2-hydroxyquinoline-4-carboxylate, and how can reaction yields be optimized?

Type: Basic

Methodological Answer:

The compound is synthesized via cyclocondensation or click chemistry. A common approach involves:

Cyclocondensation of substituted anthranilic acid derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the quinoline backbone .

Click reaction modifications (e.g., introducing 1,2,3-triazole moieties) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance biological activity .

Optimization Strategies:

- Adjust catalyst loading (e.g., CuI vs. CuSO₄/NaAsc).

- Control reaction time (typically 6–24 hours) and temperature (60–80°C).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Table 1: Representative Yields and Conditions

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | H₂SO₄ | 65–75 | >95% | |

| Click Chemistry (CuAAC) | CuSO₄/NaAsc | 80–90 | >98% |

How can this compound derivatives be characterized to confirm structural integrity?

Type: Basic

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyl at C2, carboxylate at C4) and triazole ring formation .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

- X-ray Crystallography: Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) .

What computational methods are employed to predict the biological activity of this compound derivatives?

Type: Advanced

Methodological Answer:

Density Functional Theory (DFT):

- Calculate electronic properties (HOMO-LUMO energies, dipole moments) to assess reactivity and stability .

- Optimize geometries at B3LYP/6-31G(d) level to correlate with experimental data (e.g., logP values for lipophilicity) .

Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with targets (e.g., Mycobacterium tuberculosis InhA, Staphylococcus aureus DNA gyrase B) .

- Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

Table 2: Key DFT Parameters for a Representative Derivative

| Parameter | Value (Calculated) | Experimental Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | N/A | |

| Dipole Moment (Debye) | 5.8 | 5.5 | |

| logP | 2.1 | 2.3 |

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Type: Advanced

Methodological Answer:

Statistical Validation: Perform Bland-Altman analysis to quantify systematic bias between theoretical (e.g., docking scores) and experimental IC₅₀ values .

Solvent Effects: Re-run DFT calculations with implicit solvent models (e.g., PCM) to account for solvation .

Target Flexibility: Use ensemble docking against multiple protein conformations (e.g., from NMR or MD) .

Experimental Replication: Repeat assays under controlled conditions (e.g., MIC testing in triplicate for antimicrobial activity) .

What strategies enhance the antitubercular activity of this compound derivatives?

Type: Advanced

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at C6/C7 to improve target (InhA) binding .

- Bioisosteric Replacement: Substitute the ethyl carboxylate with a methyl ester to optimize metabolic stability .

- Co-crystallization Studies: Resolve ligand-target complexes (e.g., with MTB InhA) to guide rational design .

How do crystallization conditions impact the structural analysis of this compound?

Type: Advanced

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., ethanol/dichloromethane) to grow single crystals suitable for SHELX refinement .

- Temperature Gradients: Slow cooling (0.5°C/hour) minimizes defects and improves diffraction quality (e.g., <0.8 Å resolution) .

- Cryoprotection: Soak crystals in glycerol-containing cryo-buffer to prevent ice formation during X-ray data collection .

What are the limitations of current synthetic protocols, and how can they be addressed?

Type: Advanced

Methodological Answer:

Limitations:

- Low regioselectivity in triazole functionalization .

- Scalability issues due to multi-step purification .

Solutions:

- Use flow chemistry for continuous synthesis and in-line purification .

- Employ directing groups (e.g., –Bpin) to enhance regioselectivity in click reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.